molecular formula C6H10ClNO3 B2481519 C(=O)(OCC)CN(C(=O)Cl)C CAS No. 33206-00-7

C(=O)(OCC)CN(C(=O)Cl)C

Cat. No. B2481519
CAS RN: 33206-00-7
M. Wt: 179.6
InChI Key: OHGJZKDJUOSKEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds has been explored through various methods, including the reaction of chlorodifluoroacetyl chloride with silver salts to produce chlorodifluoroacetyl isothiocyanate and chlorodifluoroacetyl cyanide, demonstrating innovative approaches to compound preparation in the field of organic and inorganic chemistry (Ramos et al., 2012), (Ramos et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using techniques like IR, Raman, NMR, and gas electron diffraction, revealing detailed conformational properties and the existence of multiple conformers (Ramos et al., 2012), (Ramos et al., 2011).

Chemical Reactions and Properties

Chemical reactions, including photolysis and interactions with aromatic hydrocarbons, demonstrate the reactivity and potential applications of structurally similar compounds in fields like materials science and sensor technology (Buss & Mann, 2002).

Physical Properties Analysis

The physical properties, such as melting points and vapor pressures, have been meticulously determined for compounds like chlorodifluoroacetyl isothiocyanate, highlighting the importance of physical characteristics in the application and handling of these chemicals (Ramos et al., 2012).

properties

IUPAC Name

ethyl 2-[carbonochloridoyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-3-11-5(9)4-8(2)6(7)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJZKDJUOSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C(=O)(OCC)CN(C(=O)Cl)C

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